N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Microwave-Assisted Synthesis and Anticancer Evaluation : A study highlighted the microwave-assisted synthesis of novel compounds containing thiadiazole scaffolds, which exhibited promising in vitro anticancer activity against a panel of human cancer cell lines. This method underscores the potential for efficient synthesis of therapeutically relevant compounds, including those with structures akin to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Tiwari et al., 2017).
Oxidative Dimerization for Thiadiazole Preparation : Research on the preparation of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides provides insight into synthetic strategies that could be applicable to the synthesis of structurally related compounds, offering pathways to explore therapeutic potentials (Takikawa et al., 1985).
Pharmacological Applications
Antiparasitic Activity : A study on the antiparasitic activity of thiazolides, including nitazoxanide, against Neospora caninum tachyzoites, suggests that the thiazole scaffold can be instrumental in developing antiparasitic therapies. This underlines the potential application of compounds like this compound in antiparasitic drug development (Esposito et al., 2005).
Antifibrotic Potential : The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor suggest its potential as an effective oral anti-fibrotic drug. This research avenue indicates that compounds with similar pharmacophores might be explored for their anti-fibrotic properties, highlighting a possible application area for this compound (Kim et al., 2008).
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide, has been found to target microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . This leads to cell cycle arrest and triggers programmed cell death or apoptosis .
Pharmacokinetics
The compound’s drug-likeness and ADME properties would need to be evaluated through further studies .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells. By causing cell cycle arrest at the S phase, the compound triggers programmed cell death, leading to the reduction of cancer cell populations . This makes it a potential candidate for anticancer therapy.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8-13(22-17-16-8)14(19)15-5-4-10(18)9-2-3-11-12(6-9)21-7-20-11/h2-3,6,10,18H,4-5,7H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNBCKPGQNGTGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.